molecular formula C7H7N5OS B12907730 5-Amino-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one CAS No. 77961-27-4

5-Amino-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one

Cat. No.: B12907730
CAS No.: 77961-27-4
M. Wt: 209.23 g/mol
InChI Key: ZPNSLTPOANIGCY-UHFFFAOYSA-N
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Description

5-Amino-2-(thiazol-2-ylamino)pyrimidin-4(1H)-one is a heterocyclic compound that features both a pyrimidine and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(thiazol-2-ylamino)pyrimidin-4(1H)-one typically involves the condensation of 2-aminothiazole with a suitable pyrimidine derivative. One common method involves the reaction of 2-aminothiazole with 4-chloropyrimidine under basic conditions to yield the desired product. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(thiazol-2-ylamino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine-thiazole derivatives.

Scientific Research Applications

5-Amino-2-(thiazol-2-ylamino)pyrimidin-4(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-(thiazol-2-ylamino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A precursor in the synthesis of 5-Amino-2-(thiazol-2-ylamino)pyrimidin-4(1H)-one.

    4-Chloropyrimidine: Another precursor used in the synthesis.

    5-Amino-2-(thiazol-4-ylamino)pyrimidin-4(1H)-one: A structural isomer with similar properties.

Uniqueness

5-Amino-2-(thiazol-2-ylamino)pyrimidin-4(1H)-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its dual presence of thiazole and pyrimidine rings makes it a versatile scaffold for drug development and other applications .

Properties

CAS No.

77961-27-4

Molecular Formula

C7H7N5OS

Molecular Weight

209.23 g/mol

IUPAC Name

5-amino-2-(1,3-thiazol-2-ylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C7H7N5OS/c8-4-3-10-6(11-5(4)13)12-7-9-1-2-14-7/h1-3H,8H2,(H2,9,10,11,12,13)

InChI Key

ZPNSLTPOANIGCY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)NC2=NC=C(C(=O)N2)N

Origin of Product

United States

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